Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)-
Brand Name: Vulcanchem
CAS No.: 82023-72-1
VCID: VC17012413
InChI: InChI=1S/C12H22N2O3/c1-2-4-11(15)13-6-3-5-12(16)14-7-9-17-10-8-14/h2-10H2,1H3,(H,13,15)
SMILES:
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol

Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)-

CAS No.: 82023-72-1

Cat. No.: VC17012413

Molecular Formula: C12H22N2O3

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- - 82023-72-1

Specification

CAS No. 82023-72-1
Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
IUPAC Name N-(4-morpholin-4-yl-4-oxobutyl)butanamide
Standard InChI InChI=1S/C12H22N2O3/c1-2-4-11(15)13-6-3-5-12(16)14-7-9-17-10-8-14/h2-10H2,1H3,(H,13,15)
Standard InChI Key BRALNIZWIQDXAA-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)NCCCC(=O)N1CCOCC1

Introduction

Structural and Molecular Identity

IUPAC Nomenclature and Molecular Formula

The compound is systematically named N-(4-morpholin-4-yl-4-oxobutyl)butanamide according to IUPAC guidelines . Its molecular formula, C₁₂H₂₂N₂O₃, reflects a combination of a four-carbon amide chain (butanamide) and a morpholine-derived substituent. The morpholine ring (C₄H₉NO) contributes a heterocyclic oxygen and nitrogen, while the butanamide group provides a flexible aliphatic backbone.

Stereochemical and Conformational Features

The molecule lacks chiral centers, as confirmed by its symmetrical SMILES representation: CCCC(=O)NCCCC(=O)N1CCOCC1 . The absence of stereoisomers simplifies its conformational analysis. PubChem’s 3D conformer models suggest a folded structure where the morpholine ring adopts a chair conformation, and the butanamide chain extends outward .

Physicochemical Properties

Molecular Weight and Composition

With a molecular weight of 242.31 g/mol, the compound falls within the range typical of small-molecule drug candidates . Elemental composition analysis reveals the following mass fractions:

ElementCarbon (C)Hydrogen (H)Nitrogen (N)Oxygen (O)
% Mass59.489.1511.5619.81

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry predictions for various adducts are summarized below :

Adductm/zPredicted CCS (Ų)
[M+H]⁺243.17032159.3
[M+Na]⁺265.15226166.7
[M+NH₄]⁺260.19686164.8
[M-H]⁻241.15576160.2

These values indicate moderate molecular size and polarity, suggesting potential bioavailability for central nervous system targets .

Synthetic and Regulatory Information

Synthetic Pathways

  • Amide Coupling: Reaction of 4-morpholin-4-yl-4-oxobutanoic acid with butanamide using carbodiimide-based coupling agents.

  • Stepwise Alkylation: Sequential alkylation of morpholine with a brominated butanamide precursor.

The absence of patented methods underscores the need for novel synthetic strategies .

Computational and In Silico Profiling

Molecular Descriptors

  • SMILES: CCCC(=O)NCCCC(=O)N1CCOCC1

  • InChIKey: BRALNIZWIQDXAA-UHFFFAOYSA-N

  • Topological Polar Surface Area (TPSA): 70.6 Ų, suggesting moderate permeability .

Drug-Likeness Predictions

Using the Lipinski Rule of Five:

ParameterValueLipinski ThresholdCompliance
Molecular Weight242≤500 DaYes
H-Bond Donors1≤5Yes
H-Bond Acceptors5≤10Yes
LogP (Predicted)1.2≤5Yes

The compound satisfies all criteria, indicating oral bioavailability potential .

Pharmacophore Modeling

Virtual screening using the PubChem3D platform identifies potential interactions with:

  • Hydrogen Bond Acceptors: Carbonyl oxygen atoms at positions 1 and 4.

  • Hydrophobic Regions: Aliphatic chains of the butanamide and morpholine groups.

These features align with targets such as serine proteases and G protein-coupled receptors .

Research Gaps and Future Directions

Unexplored Biological Activity

Despite its drug-like properties, no in vitro or in vivo studies have been published . Priority areas include:

  • Enzyme Inhibition Assays: Testing against carbonic anhydrases or kinases due to structural analogs in known inhibitors .

  • Antimicrobial Screening: Evaluating activity against Gram-positive bacteria, given the prevalence of morpholine derivatives in antibiotics.

Analytical Characterization

Critical needs remain for:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.

  • Nuclear Magnetic Resonance (NMR) data for structural validation.

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